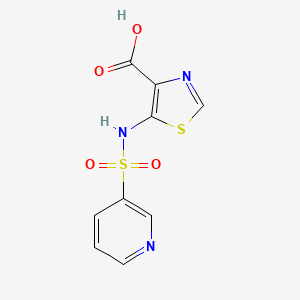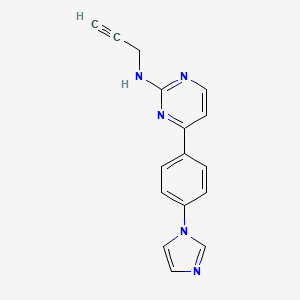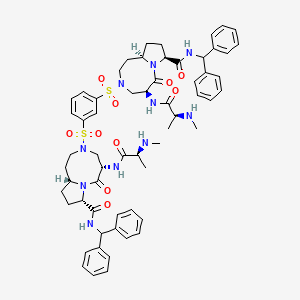![molecular formula C22H29ClN4O3 B605593 1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One CAS No. 1629268-00-3](/img/structure/B605593.png)
1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One
説明
The compound is a complex organic molecule that contains several functional groups, including a chloranyl group, a piperazine ring, and an azetidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and require a deep understanding of organic chemistry. For example, chloranil, a component of this compound, is produced by chlorination of phenol to give hexachlorocyclohexa-2,5-dien-1-one . Piperazine derivatives can be synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, chloranil is known to be a mild oxidant and can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Targeting KRAS-G12C Mutation in Cancer
ARS-853 is a potent inhibitor that targets the KRAS-G12C mutation, which occurs in approximately 20% of lung cancers . This mutation has been challenging to target, but ARS-853 has shown promise in selectively binding to the mutated KRAS-G12C and inhibiting its activity .
Inhibition of Nucleotide Cycling
ARS-853 has been found to inhibit the nucleotide cycling of KRAS-G12C. It locks the enzyme in the inactive GDP-bound form, thereby inhibiting the cycling between GDP- and GTP-bound states . This contradicts the widely held view that activating mutations in KRAS ‘lock’ the enzyme in the active GTP-bound form .
Induction of Apoptosis
Treatment with ARS-853 has been shown to induce apoptosis in multiple KRAS-G12C-expressing lung cancer cell lines . This could potentially lead to decreased growth and proliferation of these cancer cells .
Inhibition of Downstream Effectors
ARS-853 treatment has been shown to reduce the extent of phosphorylation and/or interaction with downstream effectors, including CRAF, ERK, and AKT . This could potentially disrupt the signaling pathways involved in cancer progression .
Influence on Guanine Nucleotide Exchange Factors (GEFs)
ARS-853 has been found to reduce the interaction between KRAS-G12C and SOS (a GEF), as well as SOS-induced nucleotide exchange . This suggests that ARS-853 lowers the affinity of KRAS-G12C for SOS, potentially influencing the activity of GEFs .
Potential for Clinical Trials
ARS-853, along with other KRasG12C inhibitors, has fueled hope for the development of direct KRas inhibitors . After decades of failure, these inhibitors represent new hope for patients suffering from KRasG12C driven cancer .
作用機序
Target of Action
ARS-853 is a selective, covalent inhibitor that primarily targets the KRAS-G12C mutation . This mutation occurs in approximately 20% of lung cancers . The KRAS-G12C mutation has been challenging to target due to its complex nature and the lack of effective inhibitors .
Mode of Action
ARS-853 interacts with its target by binding to the GDP-bound oncoprotein and preventing activation . It selectively binds to the Switch II pocket of KRAS-G12C . This binding inhibits the cycling of KRAS-G12C between GDP- and GTP-bound states, effectively locking the enzyme in the inactive GDP-bound form . This contradicts the widely held view that activating mutations in KRAS ‘lock’ the enzyme in the active GTP-bound form that drives constitutive oncogenic signaling .
Biochemical Pathways
The action of ARS-853 affects multiple biochemical pathways. It markedly and dose-dependently reduces the levels of GTP-bound KRAS and the extent of phosphorylation and/or interaction with downstream effectors, including CRAF, ERK, and AKT . This leads to a decrease in the activation of the MAPK and PI3K signaling cascades, which are crucial for cell growth and survival .
Pharmacokinetics
It’s known that the compound exhibits high potency but low binding affinity
Result of Action
The action of ARS-853 leads to several molecular and cellular effects. It induces apoptosis, decreases growth in both 2D and 3D assays, and reduces proliferation . These effects can be rescued by ectopic expression of G12V-mutant KRAS, further confirming the selectivity of ARS-853 for KRAS-G12C .
Action Environment
The extent of inhibition by ARS-853 could be influenced by the activity of guanine nucleotide exchange factors (GEFs; such as SOS), which regulate cycling by promoting GTP binding . ARS-853 reduces interaction between KRAS-G12C and SOS, as well as SOS-induced nucleotide exchange, suggesting that ARS-853 lowers the affinity of KRAS-G12C for SOS . Furthermore, the inhibition of KRAS-G12C by ARS-853 was reduced when levels of nucleotide exchange were increased (for example, by exposing cells to epidermal growth factor (EGF), which activates SOS), and was enhanced when levels of exchange were reduced (for example, by exposing cells to an EGF receptor inhibitor) .
将来の方向性
特性
IUPAC Name |
1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOCHMOYUMURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)





![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
